2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Description
Properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8-5-9(2)16(15-8)7-10-3-4-11(13)12(14)6-10/h3-6H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVHQAJLHSHCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the pyrazole moiety can enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways essential for bacterial survival .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer properties. It has shown promise in inhibiting tumor cell proliferation through apoptosis induction in various cancer cell lines. The specific interactions at the molecular level are still under investigation, but preliminary results indicate that it may interfere with signaling pathways associated with cell growth and survival .
Case Study: Synthesis and Evaluation
A study conducted on the synthesis of this compound derivatives highlighted their potential as anti-cancer agents. The synthesized compounds were evaluated for cytotoxicity against several cancer cell lines, showing IC50 values in the low micromolar range, indicating significant activity .
Agrochemicals
Pesticidal Activity
The compound has been explored for its use as a pesticide due to its ability to inhibit certain enzymes critical to pest survival. Its structural features allow it to interact effectively with biological targets in insects and fungi, leading to effective pest control strategies without harming beneficial organisms .
Case Study: Field Trials
Field trials have demonstrated that formulations containing this compound exhibit high efficacy against common agricultural pests while maintaining a favorable safety profile for non-target species. These trials are crucial for assessing real-world applicability and environmental impact .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to impart specific properties such as thermal stability and enhanced mechanical strength to polymer matrices .
Case Study: Development of Coatings
Research into polymer coatings incorporating this compound has revealed improved resistance to UV degradation and better adhesion properties compared to traditional coatings. This advancement is particularly beneficial in applications requiring durable outdoor materials .
Mechanism of Action
The mechanism of action of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing in substituent groups, heterocyclic systems, or biological applications:
Commercial and Research Status
- Alternatives : 5-Chloro-2-(trifluoromethyl)aniline (JPY16,000/5g) and 2-(3,5-dimethylpyrazol-1-yl)-5-(trifluoromethyl)aniline remain accessible for research .
Biological Activity
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 223.69 g/mol
- CAS Number : 477713-52-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival. The compound exhibits significant anticancer properties, which are often linked to its ability to inhibit specific kinases and modulate signaling pathways.
Biological Activity Overview
Research has demonstrated that compounds containing the pyrazole moiety possess various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The following sections detail specific findings related to the anticancer activity of this compound.
Anticancer Activity
A study reviewed the anticancer potential of various pyrazole derivatives, highlighting that compounds similar to this compound exhibited promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 4.2 | CDK2 inhibition |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 (liver cancer) | 3.25 | Apoptosis induction |
| Pyrazole derivatives | A549 (lung cancer) | 26 | Growth inhibition |
These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in cancer therapy:
- Study on MCF7 Cell Line : A compound structurally related to this compound was tested against MCF7 cells and showed an IC50 value of 4.2 µM, indicating strong anticancer activity through CDK2 inhibition .
- Cytotoxicity Assessment : In a comparative study involving N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against HepG2 cells, an IC50 value of 3.25 mg/mL was reported, demonstrating significant cytotoxic potential .
Discussion
The findings suggest that this compound exhibits notable biological activity primarily due to its structural features that facilitate interaction with key molecular targets in cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for further development in cancer therapeutics.
Q & A
Q. What are the common synthetic routes for 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, and how are reaction conditions optimized for purity and yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. A starting aniline derivative (e.g., 2-chloro-5-nitroaniline) is functionalized with a pyrazole moiety via a methylene bridge. Reaction conditions (temperature, solvent, catalyst) are critical: for example, using polar aprotic solvents like DMF under reflux enhances reactivity. Purification steps, such as recrystallization or column chromatography, are employed to achieve >95% purity. Spectroscopic monitoring (NMR, IR) ensures structural fidelity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) for precise bond lengths/angles, complemented by NMR (1H/13C) to verify substituent positions and purity. IR spectroscopy identifies functional groups (e.g., NH2 stretch at ~3400 cm⁻¹). Mass spectrometry (HR-MS) validates the molecular formula. SC-XRD is particularly emphasized for pyrazole-containing derivatives to resolve steric and electronic effects .
Q. What are the key chemical reactions involving this compound, and how do they influence its derivatization?
The aniline group enables electrophilic aromatic substitution (e.g., halogenation, acylation), while the pyrazole ring participates in coordination chemistry (e.g., metal complexation) or cycloadditions. The methylene bridge allows further alkylation. For example, coupling with aryl halides via Buchwald-Hartwig amination can yield biaryl derivatives for biological screening .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve discrepancies in proposed molecular conformations?
SHELX programs (e.g., SHELXL) refine X-ray data to resolve ambiguities in bond geometry and intermolecular interactions. For example, dimeric crystal structures of related pyrazole derivatives reveal hydrogen-bonding networks that stabilize the lattice. Discrepancies between computational models (DFT) and experimental data are resolved by refining thermal displacement parameters and occupancy factors .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
SAR studies focus on substituent effects:
- Pyrazole methylation : 3,5-Dimethyl groups enhance lipophilicity, improving membrane permeability.
- Chlorine position : The 2-chloro substituent on the aniline ring influences electronic effects (e.g., Hammett σ values) and steric interactions with target enzymes.
- Methylene bridge flexibility : Modulating this spacer alters binding kinetics. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking to validate hypotheses .
Q. How are contradictions in biological activity data addressed, particularly between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Solutions include:
- Prodrug design : Masking the aniline NH2 group with acetyl or sulfonyl moieties to improve bioavailability.
- Metabolite profiling : LC-MS/MS identifies degradation products.
- Dosage optimization : Adjusting concentrations to account for protein binding in vivo .
Q. What methodologies are used to evaluate the compound’s antioxidant or anticancer activity in cellular models?
- Antioxidant assays : DPPH radical scavenging (% inhibition at 80 mg/mL) and ROS detection (e.g., DCFH-DA fluorescence).
- Anticancer screening : MTT assays on cancer cell lines (IC50 determination) and apoptosis markers (Annexin V/PI staining). Synergy studies with standard chemotherapeutics (e.g., cisplatin) are conducted using Chou-Talalay analysis .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Validation
Q. Table 2: Crystallographic Parameters (SHELX Refinement)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| R-factor | 0.050 | |
| Bond length (C-N) | 1.45 Å | |
| Dihedral angle | 85° (pyrazole/aniline planes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
